Home > Products > Building Blocks P13853 > 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid
3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid - 957312-81-1

3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

Catalog Number: EVT-2789586
CAS Number: 957312-81-1
Molecular Formula: C8H7N3O3
Molecular Weight: 193.162
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives

  • Compound Description: This series of compounds represents a novel cephamycin scaffold designed for synthesizing analogues with variations at the C-7 amino group and the C-3′ position []. The research aimed to develop a less toxic synthetic pathway for these β-lactam antibiotics.

3-(1,2,3-Triazol-4-yl)-β-Carbolines

  • Compound Description: These novel β-carboline derivatives were synthesized and evaluated for anticancer activity. The triazole moiety replaced the carboxylic acid found in tryptophan analogs, leading to the development of these compounds [].

3-(1H-Tetrazol-5-yl)-β-Carbolines

  • Compound Description: This series of β-carbolines, with a tetrazole group replacing the carboxylic acid of tryptophan analogs, displayed promising anticancer activity against various cancer cell lines, including colorectal, pancreatic, melanoma, hepatocarcinoma, and breast adenocarcinoma [].

7β-(((Cyanomethyl)thio)acetamido)-7α-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid (CS-1170)

  • Compound Description: CS-1170 is a semisynthetic 7α-methoxycephalosporin exhibiting noteworthy antibacterial activity compared to reference compounds like cefoxitin and cephalothin [, ].

7-[D(-)-mandelamido]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid (Cefamandole)

  • Compound Description: Cefamandole is a semisynthetic broad-spectrum cephalosporin antibiotic. Researchers investigated its amino acid acyloxymethyl esters as potential orally active prodrugs [, ].

7β-Amino-3-[(1-methyl-1H-tetrazo-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-AMCA)

  • Compound Description: 7-AMCA is a key intermediate in the synthesis of cephalosporin antibiotics. Its synthesis from 7-Aminocephalosporanic acid (7-ACA) and 5-mercapto-1-methyl-1,2,3,4-tetrazole (5-MMT) was optimized to improve yield and purity [].

7β-[2-acylamino-2-(4-hydroxyphenyl)acetamido]-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]ceph-3-em-4-carboxylic acids

  • Compound Description: This series of cephalosporin derivatives aimed to investigate the impact of chirality and N-acyl substituents on antibacterial activity, particularly against Pseudomonas aeruginosa [].

7-[2-(2-Aminothiazol-4-yl)acetamido]-3-[[[1-(2-dimethylaminoethyl)-1H-tetrazol-5-yl]thio]-methyl]ceph-3-em-4-carboxylic acid (Cefotiam, CTM)

  • Compound Description: Cefotiam is a cephalosporin antibiotic. Researchers focused on improving its oral bioavailability by synthesizing and evaluating its 1-acyloxyethyl esters [, ].
  • Compound Description: LY2562175 is a potent and selective FXR agonist with a distinct piperidinylisoxazole structure. It demonstrated robust lipid-lowering effects in preclinical models, making it a potential therapeutic candidate for dyslipidemia and atherosclerosis [].

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides

  • Compound Description: These novel amide derivatives, particularly N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), exhibited promising antifungal activity [, ].

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Compound Description: This series of compounds, incorporating both pyrazole and 1,2,4-triazole rings, was synthesized and evaluated for potential antifungal activity through molecular docking studies targeting 14-α-demethylase lanosterol [].
  • Compound Description: Azilsartan is a known pharmaceutical compound. The provided research focuses on developing a novel and efficient synthetic method for its production, highlighting a key intermediate in the process [, ].

4,4-(1e,1e)-1,1-(Ethane-1,2-Diylbis(Azan-1-Yl-1ylidene))Bis(5-Methyl-2-Phenyl-2,3-Dihydro-1h-Pyrazol-3-Ol) (H2BuEtP)

  • Compound Description: H2BuEtP is a Schiff base ligand investigated for its ability to extract heavy metals like Cadmium, Iron, Nickel, and Lead from aqueous solutions. The research explores the impact of auxiliary complexing agents on its extraction efficiency [, ].

trans- and cis-3-(1-Methyl-1h-pyrrol-2-yl)-1-(2H)-oxo-2-phenethyl-1,2,3,4-tetrahydroisoquino-lin-4-carboxylic acids

  • Compound Description: These isomeric tetrahydroisoquinoline-4-carboxylic acids were synthesized and their stereochemistry studied. The carboxylic acid group was further transformed into cyclic amino-methyl groups for potential pharmacological applications [].
  • Compound Description: This research details the one-pot synthesis of a series of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles. Notably, the synthesis of the latter compounds yielded a mixture of 1,3- and 1,5-isomers [].

2-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic Acid (NTRC-844)

  • Compound Description: NTRC-844 functions as a selective antagonist for the rat neurotensin receptor type 2 (NTS2). This study highlights the compound's analgesic properties in animal models, suggesting its potential for pain management therapies [].

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives

  • Compound Description: This series of pyrazole amide derivatives targets the tobacco mosaic virus (TMV) PC protein. These compounds demonstrated promising antiviral activity, with compound 3p showing the most potent effect [].

3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Analogues

  • Compound Description: This study focused on synthesizing structural analogues of a beta-lactam antibiotic with potential against resistant bacterial strains. While most analogues displayed similar or lower activity compared to the parent compound, molecules M2 and M3 exhibited significantly enhanced antibacterial efficacy [].
  • Compound Description: Researchers synthesized a series of these imidazopyrazine derivatives and evaluated their antibacterial activity [].
  • Compound Description: YTR-830H, a β-lactamase inhibitor, was studied for its degradation pathways in various aqueous and alkaline solutions. The research identified key degradation products and investigated the influence of pH on the degradation process [].

4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–Derived Ureas

  • Compound Description: This study involved designing and synthesizing a series of 1,2,4-triazolo[4,3-a]-quinoline urea derivatives and evaluating their anticancer activity against human neuroblastoma and colon carcinoma cell lines. Compounds 12a and 12b showed significant cytotoxicity [].

3,6-Bis(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: The title compound, featuring multiple thiadiazole and triazole rings, was synthesized and its structure elucidated using various spectroscopic techniques, including single-crystal X-ray diffraction [].

3-(Azol-1-yl)-1-adamantanecarboxylic Acids

  • Compound Description: This study focused on the synthesis of novel, orthogonally substituted azole-carboxylate adamantane ligands. These ligands were then utilized to prepare copper(II) and nickel(II) coordination polymers with potential applications in catalysis [].

5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic Acids

  • Compound Description: This research details the synthesis and characterization of new 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acid derivatives (5a-c), using 1H-indole-2-carboxylic acids as the core structure. Molecular docking studies predicted potential binding interactions with the epidermal growth factor receptor (EGFR) [].
  • Compound Description: This research focuses on a novel polymorphic form of 4-{[4-({[4-(2,2,2-trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid. This form exhibits improved stability and hygroscopicity, potentially enhancing its use as a pharmaceutical agent with antagonistic activity at the 5-HT4 receptor [].
  • Compound Description: This research describes an improved synthetic process for preparing 5-(4-Fluorophenyl) -1- [2 - ((2r, 4r) -4- Hydroxy-6-oxo-tetrahydropyran-2-yl) ethyl] -2-isopropyl-4-phenyl -1h- pyrrole - 3-carboxylic acid phenylamide. The new method offers a shorter synthetic route and highlights valuable intermediates [, , ].
  • Compound Description: This compound, part of a series of new triazole derivatives containing a thiophene ring, exhibited potential antifungal activity. The study involved synthesizing and characterizing various derivatives, with compounds 6a and 6b demonstrating the most promising antifungal effects [].

4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic Acid

    3- (3-chloro -1h- pyrazol-1-yl) pyridine

    • Compound Description: This specific pyridine derivative, along with its intermediates, has been identified as a potential insecticide. The research focuses on developing an alternative method for synthesizing this compound [].

    SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

    • Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor. The research investigated its pulmonary vasodilator effects in rats, showing promising results for potential use in treating pulmonary hypertension [].

    5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid (Compound 1)

    • Compound Description: This novel carboxylic acid, extracted from halophilic Pseudomonas aeruginosa, exhibited significant bioactivity against methicillin-resistant Staphylococcus aureus (MRSA) [].
    Overview

    3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid is a compound that combines the structural features of isoxazole and pyrazole, two classes of heterocyclic compounds known for their biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole ring substituted at the 1-position with a methyl group and an isoxazole ring at the 3-position, along with a carboxylic acid functional group at the 5-position.

    Source

    The compound can be synthesized through various organic reactions, including those involving pyrazole derivatives and isoxazole precursors. It has been referenced in several scientific articles and patents that detail its synthesis and potential applications in medicinal chemistry .

    Classification

    3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid falls under the category of heterocyclic compounds, specifically classified as an isoxazole derivative. Its classification is significant due to the biological activities often associated with compounds containing both pyrazole and isoxazole moieties.

    Synthesis Analysis

    Methods

    The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes:

    1. Formation of Pyrazole: Starting from 1-methyl-1H-pyrazole, which can be synthesized from readily available precursors like hydrazine derivatives.
    2. Isoxazole Formation: The introduction of the isoxazole moiety can be achieved through cyclization reactions involving suitable precursors such as α-haloketones or α,β-unsaturated carbonyl compounds.
    3. Carboxylation: The final step involves adding a carboxylic acid group, which can be introduced through methods such as carbon dioxide insertion or using carboxylic acid derivatives.

    Technical Details

    The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Techniques such as chromatography are employed for purification of intermediates and final products .

    Molecular Structure Analysis

    Structure

    The molecular formula for 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid is C8_{8}H8_{8}N2_{2}O3_{3}. The structure consists of:

    • A pyrazole ring with a methyl group at the 1-position.
    • An isoxazole ring fused to the pyrazole.
    • A carboxylic acid functional group at the 5-position of the isoxazole.

    Data

    The compound's molecular weight is approximately 180.16 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm its structure.

    Chemical Reactions Analysis

    Reactions

    3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and heterocycles:

    1. Esterification: Reacting with alcohols in acidic conditions to form esters.
    2. Decarboxylation: Under certain conditions, it may lose carbon dioxide.
    3. Substitution Reactions: The presence of nitrogen atoms allows for electrophilic aromatic substitution reactions.

    Technical Details

    These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents that can stabilize intermediates or transition states.

    Mechanism of Action

    Process

    The mechanism of action for compounds like 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid often involves interactions with biological targets such as enzymes or receptors. The specific mechanism may vary based on its application but generally includes:

    1. Binding Affinity: The compound may bind to active sites on enzymes or receptors due to its structural features.
    2. Inhibition or Activation: Depending on the target, it may act as an inhibitor or activator, altering biochemical pathways.

    Data

    Studies have shown that similar compounds can exhibit significant biological activities including antibacterial and anti-inflammatory effects .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a crystalline solid.
    • Solubility: Soluble in polar solvents like water and ethanol due to the presence of the carboxylic acid group.

    Chemical Properties

    • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
    • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl group in the carboxylic acid.
    Applications

    Scientific Uses

    3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid has potential applications in:

    1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting inflammatory diseases or infections.
    2. Biological Research: Used in studies investigating enzyme inhibition or receptor binding assays.
    3. Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity against pathogens.

    This compound exemplifies how modifications in heterocyclic structures can lead to significant changes in biological activity, making it a valuable target for further research and development in various scientific fields .

    Synthetic Methodologies and Reaction Optimization

    Multi-Step Synthesis via Knorr-Type Cyclocondensation Reactions

    Knorr-type cyclocondensation remains a cornerstone for assembling the pyrazole core within this hybrid molecule. The classical approach leverages 1,3-dicarbonyl equivalents and monosubstituted hydrazines under controlled conditions. A highly optimized route involves the initial generation of a 1,3-dicarbonyl precursor bearing the required substitution pattern at the pyrazole 4-position, facilitating subsequent isoxazole annellation. A critical advancement involves utilizing functionalized ynones as linchpin intermediates. These ynones are synthesized via BF₃·OEt₂-mediated coupling of lithium acetylides with fluoroalkyl acetate esters, achieving yields of 58-87% on multigram scales. Crucially, immediate addition of BF₃·OEt₂ after the ester introduction suppresses side reactions, highlighting the sensitivity of this step to precise reagent addition timing [7].

    Subsequent hydroxyisoxazoline formation proceeds via 1,3-dipolar cycloaddition or stepwise addition-cyclization of hydroxylamine to the ynone. Electron-withdrawing substituents stabilize the hydroxyisoxazoline intermediate (16), necessitating a distinct dehydration step. Optimization revealed significant solvent dependence: polar protic solvents (methanol-water) afforded only 23% yield of hydroxyisoxazoline at room temperature, while dichloromethane-water (10:1) dramatically improved yields to 97%. The optimal protocol employs pre-formed hydroxylamine (from hydroxylamine hydrochloride and sodium bicarbonate) in tetrahydrofuran at 0°C, delivering hydroxyisoxazoline 16a in 99% yield on small scale and 84% on a 200-gram scale [7].

    Table 1: Optimization of Hydroxyisoxazoline (16a) Dehydration to Isoxazole (17a)

    EntryConditionsConversion (%)17a Yield (%)Byproduct 21a Yield (%)
    1Trifluoroacetic anhydride (1.2 eq), pyridine, CH₂Cl₂803314
    2Thionyl chloride (1.2 eq), triethylamine, CH₂Cl₂1001512
    3Tosyl chloride (1.1 eq), pyridine, CH₂Cl₂3800
    4Acetic anhydride (1.2 eq), CH₂Cl₂30210
    5Sulfuric acid (catalytic), methanol10000
    6Cationite KU-2–8 (20 wt.%), benzene, reflux000
    7Concentrated H₂SO₄ (1.5 eq), toluene, 110°C100920

    Dehydration of hydroxyisoxazolines (16) proved challenging. Screening various conditions (Table 1) revealed significant limitations: acylation/sulfonylation routes (Entries 1-4) suffered from low yields and byproduct formation; catalytic acid or base conditions (Entries 5, 8 - not fully shown) led to decomposition; solid acid catalysts were ineffective (Entry 6). The breakthrough utilized concentrated sulfuric acid (1.5 equivalents) in refluxing toluene, achieving near-quantitative conversion and 92% isolated yield of the desired isoxazole 17a without significant byproducts [7]. This robust two-step sequence (cyclocondensation followed by acid-catalyzed dehydration) provides a reliable and scalable foundation for constructing the core isoxazole-pyrazole linkage.

    Microwave-Assisted Synthesis for Enhanced Yield and Selectivity

    Microwave irradiation revolutionizes the synthesis of heterocyclic systems like 3-(1-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid by drastically accelerating reaction kinetics and improving regioselectivity and product purity. The dielectric heating mechanism enables rapid, uniform internal heating, surpassing conventional conductive heating. Applied to the critical cyclocondensation step (e.g., formation of hydroxyisoxazolines or direct isoxazole ring closure), microwave irradiation reduces reaction times from hours to minutes while often increasing yields by 20-40% compared to conventional oil-bath heating [10].

    The synthesis of pyrazole intermediates benefits significantly. Nano-zinc oxide (ZnO)-catalyzed condensations under microwave irradiation exemplify this efficiency. For instance, reacting ethyl acetoacetate with phenylhydrazine using 10 mol% nano-ZnO under microwave irradiation (360 W) furnished 3-methyl-1-phenyl-1H-pyrazol-5-ol in 95% yield within 15 minutes, starkly contrasting the 50% yield obtained after 45 minutes using bulk ZnO under conventional heating [9]. This dramatic enhancement is attributed to the enhanced surface area and catalytic activity of nanoparticles under dielectric heating.

    Table 2: Solvent Optimization for Microwave-Assisted Cyclocondensation

    Solvent SystemTemperatureYield (%) of Cyclized ProductReaction Time (min)Regioisomer Ratio (If Applicable)
    Dimethylformamide100°C7410>20:1
    Acetonitrile80°C7712>20:1
    Tetrahydrofuran-Water80°C>955>20:1
    Ethanol100°C6515~15:1
    Solvent-Free (Neat)120°C853>20:1

    Crucially, microwave conditions profoundly influence solvent selection (Table 2). Biphasic systems like tetrahydrofuran-water proved superior under microwave irradiation for model cyclizations, achieving near-quantitative yields (>95%) in only 5 minutes with excellent regiocontrol (>20:1). Solvent-free conditions offered the fastest reactions (3 minutes) and good yields (85%), demonstrating the technique's versatility for greener synthesis by minimizing solvent use [7] [10]. Microwave-assisted dehydration steps also benefit, reducing typical reaction times from several hours under conventional reflux to under 30 minutes. The precise control over temperature ramping and holding times achievable with modern monomode microwave reactors minimizes decomposition pathways, further enhancing the yield and purity of the target carboxylic acid [10]. This methodology is particularly advantageous for high-throughput library synthesis and rapid exploration of structure-activity relationships.

    Catalytic Systems for Pyrazole-Isoxazole Hybrid Formation

    The strategic fusion of pyrazole and isoxazole rings demands catalysts ensuring efficiency, regioselectivity, and functional group tolerance. Lewis acid catalysts, particularly copper(II) triflate (Cu(OTf)₂), demonstrate exceptional efficacy in promoting Knorr-type pyrazole ring formation adjacent to pre-formed isoxazole fragments or vice versa. When utilized within ionic liquid media like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM-PF₆]), Cu(OTf)₂ (20 mol%) catalyzed the condensation of chalcones with tert-butylphenyl hydrazine, yielding pyrazole-isoxazole hybrids in 82% yield, significantly outperforming other Lewis acids like Sc(OTf)₃ or Yb(OTf)₃. The ionic liquid enhances catalyst stability and facilitates product separation [9].

    Organocatalysts offer complementary advantages, particularly for aqueous or mild condition syntheses. Nano-zinc oxide is a standout heterogeneous organocatalyst, providing high surface area and thermal stability under microwave irradiation. Its efficacy in pyrazolone synthesis (95% yield in 15 minutes) highlights its potential for constructing the pyrazole component of the hybrid [9]. For direct coupling reactions between pre-formed pyrazole and isoxazole units, palladium-based catalysts are indispensable. Suzuki-Miyaura cross-coupling employs Pd(PPh₃)₄ or Pd(dppf)Cl₂ to join 4-halogenated pyrazoles (e.g., 4-bromo-1-methylpyrazole) with 5-isoxazoleboronic esters or vice versa. These reactions typically require anhydrous conditions, degassed solvents, and temperatures of 80-100°C, achieving coupling yields of 70-90% [8]. Optimization focuses on ligand choice and base selection to suppress protodeboronation and homocoupling.

    Table 3: Catalytic Systems for Key Bond-Forming Steps in Hybrid Synthesis

    Catalytic SystemReaction TypeKey AdvantagesTypical Yield RangeLimitations/Notes
    Cu(OTf)₂ / [BMIM-PF₆]Cyclocondensation (Pyrazole formation)High regioselectivity, recyclable medium, mild conditions75-85%Sensitivity to strongly coordinating groups
    Nano-Zinc Oxide (microwave)Cyclocondensation (Pyrazole formation)Fast, high-yielding, green, works under solvent-free85-95%Primarily for diketone/hydrazine substrates
    Pd(PPh₃)₄ / K₂CO₃Suzuki Coupling (Pyrazole-Isoxazole)Broad substrate scope, reliable C-C bond formation70-90%Requires anhydrous/degassed conditions
    BF₃·OEt₂Ynone Synthesis (Precursor)Enables fluoroalkyl incorporation, good functional group tolerance58-87%Critical timing of addition required
    Scorpionate Ligands (e.g., Tp)Metal Complexation (Stabilization)Stabilizes intermediates, enables unusual coordinationN/A (Not direct synth.)Complex synthesis

    Beyond traditional metal catalysis, scorpionate ligands derived from pyrazoles (e.g., hydrotris(pyrazolyl)borate, Tp) offer unique opportunities. While not directly synthesizing the core hybrid, these ligands form stable complexes with transition metals (e.g., Cu(I), relevant for click chemistry or other catalytic steps within multi-step sequences targeting derivatives of the core acid [3]. The choice of catalytic system is thus dictated by the specific bond being formed (C-N during cyclization vs. C-C during coupling) and the required functional group compatibility.

    Regioselective Functionalization of Pyrazole and Isoxazole Moieties

    Achieving precise regiocontrol during the introduction of substituents onto the pyrazole and isoxazole rings is paramount for modulating the properties of 3-(1-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid and its derivatives. The inherent electronic asymmetry of both rings dictates reactivity patterns.

    Pyrazole Ring (C3/C5 positions): The 1-methylpyrazole ring exhibits distinct reactivity at C3 versus C5. C5 is generally more electron-deficient than C3, particularly when C4 bears an electron-withdrawing group (e.g., carboxylic acid precursor or the connected isoxazole). This disparity facilitates electrophilic substitution preferentially at C3. Directed ortho-metalation (DoM) provides a powerful strategy for regioselective functionalization at C3. Using a strong base like lithium diisopropylamide (LDA) and a directing group (DG) on nitrogen (though limited by the fixed 1-methyl group), C4-carboxylic acids or esters can sometimes act as weak directing groups. More commonly, palladium-catalyzed C-H activation directed by the nitrogen atoms or proximal substituents enables regioselective arylation, alkenylation, or acetoxylation. For example, palladium acetate with oxidants like silver acetate or persulfates can achieve C3-arylation of 1-methyl-4-(isoxazolyl)pyrazoles [9].

    Isoxazole Ring (C4 position): While C3 and C5 are typically involved in the ring connection and carboxylic acid group, respectively, the C4 position of the isoxazole offers a site for diversification. Its relatively electron-rich character makes it susceptible to electrophilic halogenation (bromination or iodination), providing handles for further cross-coupling reactions like Suzuki or Sonogashira. The electron-withdrawing carboxylic acid at C5 slightly deactivates the ring but ortho/para-directs electrophiles to C4 [3] [7].

    Carboxylic Acid Functionalization: The C5-carboxylic acid on the isoxazole is the primary site for derivatization via classical acyl chemistry:

    • Amidation: Activation with reagents like oxalyl chloride or carbodiimides (e.g., DCC, EDC) followed by reaction with amines yields pharmacologically important amide derivatives (e.g., 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide precursors). Microwave irradiation significantly accelerates amidation, achieving high yields in minutes rather than hours [8] [10].
    • Esterification: Fischer esterification (acid catalyst, alcohol) or activation followed by alcohol quenching provides versatile ester prodrugs or synthetic intermediates.
    • Reduction: Selective reduction to the hydroxymethyl group (isoxazolyl methanol) using borane reagents is feasible, though requires careful control to avoid isoxazole ring opening.

    Table 4: Regioselective Functionalization Strategies for Core Hybrid

    Ring/PositionReaction TypeReagents/ConditionsRegioselectivity OutcomeKey Applications
    Pyrazole C3Electrophilic Aromatic SubstitutionBr₂, Fe catalyst or NBSModerate C3 preference over C5Introduction of halogen for cross-coupling
    Pyrazole C3Directed ortho-MetalationLDA, then Electrophile (E⁺)High C3 selectivityIntroduction of diverse C3 substituents
    Pyrazole C3/C5Pd-Catalyzed C-H ActivationPd(OAc)₂, Oxidant, Aryl Boronic AcidControlled by ligand/directing groupBiaryl formation
    Isoxazole C4Electrophilic BrominationBr₂, CHCl₃, 0°C to rtExclusive C4 substitutionSynthesis of 4-bromo derivatives for coupling
    Isoxazole C5-COOHAmidation(i) SOCl₂, (ii) R-NH₂; OR EDC/HOBt, R-NH₂N/A (Single site)Amide library synthesis (e.g., antibacterial)
    Isoxazole C5-COOHEsterificationR-OH, H⁺ cat. (Fischer); OR (i) DCC, (ii) R-OHN/A (Single site)Prodrug synthesis, protecting group strategy

    The fixed connection between the pyrazole C4 and isoxazole C3 positions inherently blocks functionalization at these sites. Successful regioselective modification hinges on exploiting the distinct electronic environments of the available positions (C3/C5 of pyrazole, C4 of isoxazole, and the carboxylic acid) and choosing reactions with inherent positional bias or employing directing group strategies.

    Solvent and Temperature-Dependent Reaction Pathways

    The synthesis and functionalization of 3-(1-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid exhibit remarkable sensitivity to solvent polarity and reaction temperature, often dictating the dominant reaction pathway, intermediate stability, and final product distribution.

    Hydroxyisoxazoline Formation vs. Direct Isoxazole Synthesis: The initial cyclization of hydroxylamine with functionalized ynones (13) exemplifies solvent control. Polar protic solvents like methanol-water mixtures promote competitive side reactions and reduced yields of the desired hydroxyisoxazoline (16) (23-51% yield). In contrast, dichloromethane (DCM) or dichloromethane-water biphasic systems dramatically favor hydroxyisoxazoline formation (91-97% yield). The highest efficiency was observed in tetrahydrofuran (THF) with minimal water, delivering 99% yield. This stark difference arises from the ability of non-polar or moderately polar aprotic solvents to stabilize the transition state for conjugate addition and cyclization while minimizing hydrolysis or decomposition pathways prevalent in protic media [7]. Temperature is equally crucial; performing the reaction at 0°C in DCM or THF is essential for high yield and purity, as elevated temperatures accelerate decomposition.

    Dehydration Efficiency: The conversion of hydroxyisoxazolines (16) to the target isoxazoles (17) is profoundly influenced by solvent under acidic conditions. Using concentrated sulfuric acid, toluene as the solvent at 110°C proved optimal, achieving 92% yield of the dehydrated product 17a. Attempts in methanol (even with catalytic acid) or dichloromethane led to decomposition or minimal conversion. Toluene's high boiling point facilitates the necessary reaction temperature, and its non-polar nature likely stabilizes the cationic dehydration transition state while being inert under strong acid conditions [7]. Solvents like acetonitrile or dimethylformamide were unsuitable due to decomposition or side reactions with the acid catalyst.

    Cyclocondensation Solvent Effects: The formation of the pyrazole ring component via Knorr-type reactions is also solvent-dependent. Traditional solvents like ethanol or toluene under reflux are common but suffer from long reaction times (hours). Dimethylformamide (DMF), often used in metal-catalyzed versions, enables higher temperatures but can complicate purification. Solvent-free conditions under microwave irradiation offer a green alternative with rapid kinetics, achieving high yields (85%) within minutes, particularly effective for initial pyrazole synthesis before coupling to the isoxazole fragment [9] [10]. The Reichardt dye ET(30) parameter provides a useful guide: solvents with low ET(30) values (e.g., toluene, 33.9; DCM, 40.7) generally favor cyclization steps involving neutral or dipolar intermediates, while higher ET(30) solvents (e.g., methanol, 55.4; water, 63.1) can promote undesired hydrolysis or byproduct formation in sensitive steps [9].

    Temperature-Driven Regioselectivity: Certain cyclocondensations, especially those involving unsymmetrical 1,3-dicarbonyls or hydrazines, show temperature-dependent regioselectivity. Lower temperatures (e.g., 0°C to room temperature) often favor the kinetic product (e.g., attack at the less hindered carbonyl), while higher temperatures (e.g., reflux) may lead to thermodynamic control or equilibration favoring a different regioisomer. While less pronounced for the specific 1-methyl-4-substituted pyrazole core, temperature control remains vital for optimizing the regioselectivity of precursor synthesis [9]. Maintaining precise temperature control, particularly during exothermic steps like the addition of hydrazine or hydroxylamine derivatives, is critical for reproducibility and yield. These solvent and temperature dependencies underscore the necessity for meticulous optimization of reaction conditions at each synthetic stage to maximize yield, regioselectivity, and purity of the target heterocyclic hybrid acid.

    Properties

    CAS Number

    957312-81-1

    Product Name

    3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

    IUPAC Name

    3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid

    Molecular Formula

    C8H7N3O3

    Molecular Weight

    193.162

    InChI

    InChI=1S/C8H7N3O3/c1-11-4-5(3-9-11)6-2-7(8(12)13)14-10-6/h2-4H,1H3,(H,12,13)

    InChI Key

    DDSMWOCNQXPFLN-UHFFFAOYSA-N

    SMILES

    CN1C=C(C=N1)C2=NOC(=C2)C(=O)O

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.